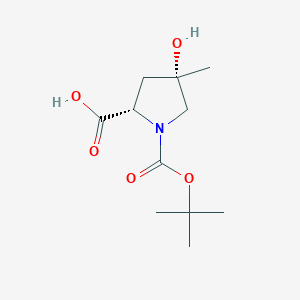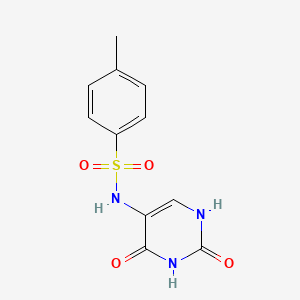
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may produce amines. Substitution reactions can yield a variety of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . This inhibition can lead to various biological effects, depending on the enzyme and pathway targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-methylbenzenesulfonamide include:
- N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
- N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methanesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a pyrimidine ring with a benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6336-23-8 |
|---|---|
Molekularformel |
C11H11N3O4S |
Molekulargewicht |
281.29 g/mol |
IUPAC-Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H11N3O4S/c1-7-2-4-8(5-3-7)19(17,18)14-9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16) |
InChI-Schlüssel |
BEFCNDYLDGZAIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CNC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


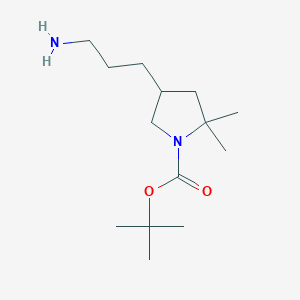

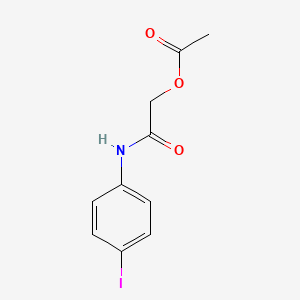

![3-[3-(2-Carboxyethoxy)propoxy]propanoic acid](/img/structure/B13987935.png)
![n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide](/img/structure/B13987942.png)

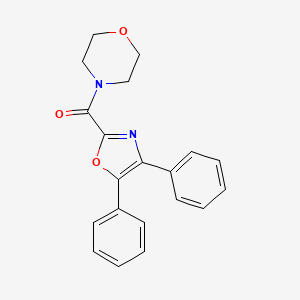
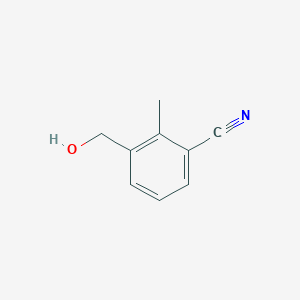
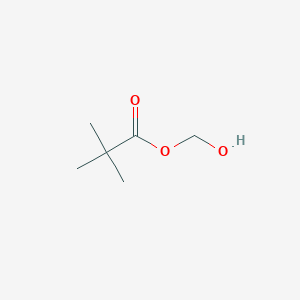
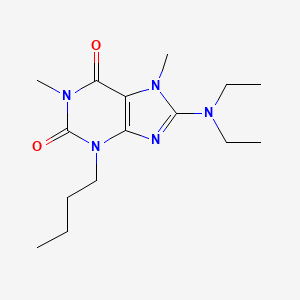
![4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13987987.png)
![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
